molecular formula C16H10O3S B4842578 (2E)-2-(1,3-benzodioxol-5-ylmethylidene)-1-benzothiophen-3-one CAS No. 332057-37-1

(2E)-2-(1,3-benzodioxol-5-ylmethylidene)-1-benzothiophen-3-one

Cat. No.: B4842578
CAS No.: 332057-37-1
M. Wt: 282.3 g/mol
InChI Key: RHBOABLKHKBOQT-OVCLIPMQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-2-(1,3-benzodioxol-5-ylmethylidene)-1-benzothiophen-3-one is an organic compound that features a benzodioxole group and a benzothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(1,3-benzodioxol-5-ylmethylidene)-1-benzothiophen-3-one typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with 1-benzothiophen-3-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(1,3-benzodioxol-5-ylmethylidene)-1-benzothiophen-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzodioxole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzodioxole or benzothiophene rings.

    Reduction: Reduced forms of the carbonyl group, leading to alcohols.

    Substitution: Substituted benzodioxole derivatives.

Scientific Research Applications

(2E)-2-(1,3-benzodioxol-5-ylmethylidene)-1-benzothiophen-3-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

Mechanism of Action

The mechanism by which (2E)-2-(1,3-benzodioxol-5-ylmethylidene)-1-benzothiophen-3-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The benzodioxole and benzothiophene moieties may play a crucial role in binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-(1,3-benzodioxol-5-ylmethylidene)-1-benzothiophen-2-one: Similar structure but with a different position of the carbonyl group.

    (2E)-2-(1,3-benzodioxol-5-ylmethylidene)-1-benzofuran-3-one: Contains a benzofuran ring instead of a benzothiophene ring.

Uniqueness

(2E)-2-(1,3-benzodioxol-5-ylmethylidene)-1-benzothiophen-3-one is unique due to the combination of the benzodioxole and benzothiophene moieties, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

(2E)-2-(1,3-benzodioxol-5-ylmethylidene)-1-benzothiophen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O3S/c17-16-11-3-1-2-4-14(11)20-15(16)8-10-5-6-12-13(7-10)19-9-18-12/h1-8H,9H2/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHBOABLKHKBOQT-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)C4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/3\C(=O)C4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-2-(1,3-benzodioxol-5-ylmethylidene)-1-benzothiophen-3-one
Reactant of Route 2
Reactant of Route 2
(2E)-2-(1,3-benzodioxol-5-ylmethylidene)-1-benzothiophen-3-one
Reactant of Route 3
Reactant of Route 3
(2E)-2-(1,3-benzodioxol-5-ylmethylidene)-1-benzothiophen-3-one
Reactant of Route 4
Reactant of Route 4
(2E)-2-(1,3-benzodioxol-5-ylmethylidene)-1-benzothiophen-3-one
Reactant of Route 5
Reactant of Route 5
(2E)-2-(1,3-benzodioxol-5-ylmethylidene)-1-benzothiophen-3-one
Reactant of Route 6
Reactant of Route 6
(2E)-2-(1,3-benzodioxol-5-ylmethylidene)-1-benzothiophen-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.